4-chloro-N-{2-[methyl(phenyl)amino]cyclohexyl}benzene-1-sulfonamide
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Overview
Description
4-chloro-N-{2-[methyl(phenyl)amino]cyclohexyl}benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound is characterized by the presence of a chloro group, a methylanilino group, and a cyclohexyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[methyl(phenyl)amino]cyclohexyl}benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methylaniline and cyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[methyl(phenyl)amino]cyclohexyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-{2-[methyl(phenyl)amino]cyclohexyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[methyl(phenyl)amino]cyclohexyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide
- 4-chloro-N-[(1S,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide
Uniqueness
4-chloro-N-{2-[methyl(phenyl)amino]cyclohexyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group and the cyclohexyl group, in particular, can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-N-[2-(N-methylanilino)cyclohexyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-22(16-7-3-2-4-8-16)19-10-6-5-9-18(19)21-25(23,24)17-13-11-15(20)12-14-17/h2-4,7-8,11-14,18-19,21H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUYHYIRJTUWIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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